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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing their

injection molding processes using RJG eDart data. The focus is on leveraging data to diagnose

and resolve common molding defects, ensuring part quality and process repeatability, which

are critical in scientific and medical applications.

Frequently Asked Questions (FAQs)
Q1: What is the RJG eDart System?

A: The RJG eDart™ is a comprehensive process monitoring and control system for injection

molding.[1][2] It provides real-time data from sensors within the mold and on the machine to

help users stabilize the molding process, contain out-of-spec parts, and improve overall part

quality.[1][3] The system is essential for implementing scientific and DECOUPLED MOLDING®

techniques, which are crucial for producing consistent, high-quality parts.[4][5] By monitoring

variables from the plastic's point of view, it helps control the two greatest variables in molding:

people and plastic.

Q2: What are the key parameters monitored by the eDart system?
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A: The eDart system monitors a wide range of parameters by collecting data from sensors on

the machine and in the mold.[1] Key parameters include:

Cavity Pressure: In-mold sensors measure the pressure of the plastic inside the mold cavity,

which is highly correlated with part quality.[2][6]

Cavity Temperature: Sensors can also track the temperature within the mold.

Screw Position: A sensor tracks the linear position of the screw, providing data on injection

velocity and shot size.[7]

Injection Pressure: This is the hydraulic or electric pressure used to move the screw forward.

[7]

Material Viscosity: The eDart calculates an "Effective Viscosity" value, which is a critical

indicator of the material's state and consistency.[4]

Q3: What is a "template" in the eDart system and why is it important?

A: A template in the eDart system is a stored set of curves and summary data from a single,

"good" molding cycle.[8] This template represents the ideal process for a specific mold and

material. Once a template is saved, the eDart system compares every subsequent cycle to it.[8]

This allows for immediate detection of process deviations.[8] Templates are crucial for ensuring

process consistency, transferring molds between machines efficiently, and maintaining quality

over long production runs.[9]

Q4: How does the eDart system help in achieving a DECOUPLED MOLDING® III process?

A: DECOUPLED MOLDING® III (DIII) is a scientific molding technique that separates the

molding process into distinct stages: fill, pack, and hold.[5][10] The eDart system is

instrumental in implementing DIII by providing the necessary control and visibility into each

stage.[1][5] It uses cavity pressure data to determine the precise moment the cavity is full (V-P

transfer) and then controls the pack and hold phases based on in-mold conditions rather than

machine timers.[5] This allows the process to automatically compensate for variations in

material viscosity, ensuring consistent part quality.[4][5]

Q5: What are the differences between the eDart software modules (flx, conx, apex)?
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A: The eDart system offers different software modules to meet various needs:[8][9]

eDart flx™: Focuses on in-cavity data. It allows you to see what is happening inside the mold

using pressure and temperature sensors and can automatically divert suspect parts.[8][9]

eDart conx™: Monitors machine conditions and material viscosity. It verifies that the process

is repeatable and running to the established setup.[8][9]

eDart apex™: This is the most comprehensive module, combining all the features of flx and

conx.[9] It provides full process control, minimizes the impact of material variation, and

enables advanced functions like valve gate sequencing.[9]

Q6: How are alarms set in the eDart system?

A: Alarms in the eDart system are set on summary values, which are key metrics calculated

from the cycle data (e.g., Peak Cavity Pressure, Cycle Integral).[11] When a summary value

falls outside the predefined upper or lower limits, an alarm is triggered.[11] This can be used to

notify an operator or automatically sort parts using a diverter.[11] The eDart can suggest initial

alarm levels based on the mean and standard deviation of the last 20 stable shots.[12] For

more precise alarms, a correlation study can be performed using the Auto Correlator tool to link

summary values directly to critical part dimensions.[13]

Q7: What is the "Summary Graph" and what does it show?

A: The Summary Graph displays key calculated values (summary values) for each cycle over

time. This allows you to monitor the stability and consistency of your process over an entire

production run. You can select which summary values are most important for your process to

display on the graph.[11] The graph can also display alarm lines, making it easy to see when

the process deviates from the acceptable range.[11]

Troubleshooting Guides
Issue: Short Shots
Q: How do I use eDart data to diagnose and fix short shots?

A: A short shot occurs when the molten plastic fails to fill the entire mold cavity, resulting in an

incomplete part.[6] This can be caused by a variety of factors including insufficient material, low
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injection pressure or speed, or premature solidification of the plastic. The eDart system,

particularly with an end-of-cavity sensor, is highly effective at diagnosing the root cause.

An end-of-cavity pressure sensor will show little to no pressure if the plastic does not reach it.

[6] This provides definitive proof of a short shot before the mold even opens. By analyzing the

eDart data, you can determine if the issue is related to material viscosity, machine

performance, or process settings.

Experimental Protocol: Diagnosing Short Shots

Verify with eDart Data: Confirm the defect by observing the "Peak Cavity Pressure" at the

end-of-cavity sensor on the eDart's Summary Graph. A value at or near zero indicates a

short shot.[6]

Check Material Viscosity: Monitor the "Effective Viscosity / Fill" summary value. A sudden

increase in viscosity can prevent the material from filling the cavity completely.

Analyze Injection Pressure: View the "Peak Injection Pressure" on the Summary Graph. If

the pressure is hitting its maximum limit, the process may be pressure-limited, preventing a

full shot.

Review Fill Time: Check the "Process Time / Cavity Fill".[14] A longer-than-normal fill time

can allow the material to cool and solidify before the cavity is full.

Make Systematic Adjustments: Based on the data, make one adjustment at a time. For

example, if viscosity is high, consider increasing melt temperature. If the process is

pressure-limited, you may need to increase the injection speed or pressure setting on the

machine.

Document and Save Template: Once the process is stable and producing good parts, save a

new template to capture the optimized process parameters.

Data Presentation: eDart Variables for Troubleshooting Short Shots
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eDart Summary Value
Potential Observation for
Short Shots

Corrective Action

Peak Cavity Pressure (End of

Cavity)
Value is at or near zero.

Confirms a short shot. Proceed

with other checks.

Effective Viscosity / Fill
A significant increase from the

template value.

Increase melt/mold

temperature; check for material

issues (e.g., moisture).

Peak Injection Pressure
Value is at the machine's set

pressure limit.

Increase injection

speed/pressure limit;

investigate for flow restrictions.

Process Time / Cavity Fill
Value is longer than the

template.

Increase injection speed;

check for blocked gates or

vents.

Troubleshooting Workflow: Short Shots
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Short Shot Detected

Check End of Cavity
Peak Pressure in eDart

Pressure near zero?

Analyze Effective Viscosity
 on Summary Graph

Yes

Not a Short Shot
Investigate Other Defects

No

Viscosity High?

Increase Melt/Mold Temp.
Check Material Dryer

Yes

Analyze Peak
Injection Pressure

No

Good Part Produced

Pressure Limited?

Increase Injection Speed/
Pressure Limit

Yes

Check for Blocked
Gates / Vents

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for short shots using eDart data.
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Issue: Flash
Q: How can I use the eDart system to eliminate flash on my molded parts?

A: Flash is a defect where a thin layer of excess plastic escapes the mold cavity, typically at the

parting line.[15] It is often caused by over-packing the mold, insufficient clamp force, or

variations in the material or process that lead to excessive cavity pressure. The eDart system is

an excellent tool for identifying the root cause of flash by precisely monitoring the pressure

inside the cavity.

By analyzing the cavity pressure curves, you can determine if the flash is occurring during the

filling stage (first stage) or the packing/holding stage (second stage). This is a key diagnostic

step enabled by a DECOUPLED MOLDING® approach.

Experimental Protocol: Diagnosing Flash

Identify Flash Timing: Use the eDart's Cycle Graph to observe the cavity pressure curve. If

the pressure at the end of fill (at V-P transfer) is excessively high, flash may be occurring

during the first stage (fill). If the pressure spikes significantly during pack and hold, the issue

is in the second stage.

Perform a Gate Seal Study: A gate seal study helps determine the optimal hold time. If hold

time is too long after the gate has sealed, over-packing can occur, leading to flash. The eDart

can show the point at which cavity pressure at the gate no longer drops after hold pressure

is removed, indicating gate seal.

Check for Process Variations: Use the Summary Graph to look for inconsistencies in "Peak

Cavity Pressure" or "Effective Viscosity". A drop in viscosity can cause the same machine

settings to generate higher cavity pressure, leading to flash.

Adjust Process Systematically:

If flash occurs during fill: Reduce the shot size or transfer position so the cavity is only 95-

98% full on the first stage.

If flash occurs during pack/hold: Reduce the pack or hold pressure.
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If viscosity is low: Lower the melt temperature.

Set Alarms: Once the process is stable, set upper alarms on "Peak Cavity Pressure" to

automatically contain any parts made if a process variation causes pressure to spike again.

Data Presentation: eDart Variables for Troubleshooting Flash

eDart Summary Value
Potential Observation for
Flash

Corrective Action

Peak Cavity Pressure
Value is significantly higher

than the template.

Reduce pack/hold pressure;

verify shot size and transfer

position.

Pressure at V->P Transfer Value is excessively high.
Reduce shot size to achieve

95-98% fill on first stage.

Effective Viscosity / Fill
A significant decrease from the

template value.

Reduce melt/barrel

temperatures; check material

lot.

Integral (Pressure vs. Time)
Value is higher than the

template.

Reduce pack/hold time or

pressure.

Troubleshooting Workflow: Flash
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Flash Detected

Analyze Peak Cavity
Pressure in eDart

Pressure Too High?

Check Pressure at
V->P Transfer
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Pressure OK
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High During Fill?

Reduce Shot Size /
Adjust Transfer Position

Yes

Reduce Pack/Hold
Pressure or Time

No

Good Part Produced

Analyze Effective
Viscosity

Viscosity Low?

Reduce Melt Temperature

Yes

No
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Caption: Troubleshooting workflow for flash using eDart data.
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Issue: Sink Marks
Q: How do I use eDart data to prevent sink marks on my parts?

A: Sink marks are depressions on the surface of a part, often occurring in thicker sections like

ribs or bosses.[16][17] They are caused by localized shrinkage of the material as it cools when

there isn't enough plastic packed into the area to compensate.[18] The root cause is often

insufficient packing pressure or time.[16][17] The eDart system's cavity pressure sensors

provide direct feedback on how well the part is being packed out.

Low pressure at the end of the cavity during the pack and hold phase is a strong indicator that

the conditions are right for sink marks to form. By optimizing the pack and hold profile to

maintain adequate pressure until the gate freezes, sink can be eliminated.

Experimental Protocol: Diagnosing Sink Marks

Analyze End-of-Cavity Pressure: On the eDart Cycle Graph, examine the pressure curve

from a sensor at the end of the cavity. A low or rapidly decaying pressure during the hold

phase indicates insufficient packing.

Perform a Gate Seal Study: This is critical for sink marks. The goal is to apply holding

pressure until the gate is frozen to prevent material from flowing back out of the cavity. Use

the eDart to find the exact time the gate seals and set the hold time just beyond that point.

Evaluate Pack and Hold Pressure: The magnitude of the pack and hold pressure is key. If

the end-of-cavity pressure is too low, the pack/hold pressure may need to be increased to

force more material into the cavity.

Check for Consistent Packing: Use the "Integral (Pressure vs. Time)" summary value on the

Summary Graph. Low or inconsistent values for this parameter suggest that the total amount

of packing pressure applied over time is insufficient or variable, leading to sink.

Systematic Adjustments:

Increase hold time until gate seal is achieved.

Increase pack/hold pressure to raise the pressure at the end of the cavity.
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Ensure cooling time is adequate to allow the part to solidify under pressure.[17]

Set Alarms: Once the optimal process is found, set lower-limit alarms on "Peak Cavity

Pressure" and "Integral" to catch any cycles where the part may have been under-packed.

Data Presentation: eDart Variables for Troubleshooting Sink Marks

eDart Summary Value
Potential Observation for
Sink Marks

Corrective Action

Peak Cavity Pressure (End of

Cavity)

Value is lower than the

established template.
Increase pack/hold pressure.

Integral (Pressure vs. Time) Value is low or inconsistent.
Increase hold time and/or hold

pressure.

Time to Gate Seal
Hold time is shorter than gate

seal time.

Increase hold time to be just

longer than gate seal time.

Cooling Time Insufficient cooling time.
Increase cooling time to allow

solidification under pressure.

Troubleshooting Workflow: Sink Marks
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Sink Marks Detected

Analyze End of Cavity
Pressure Curve

Pressure Low or
Decaying Rapidly?

Perform Gate Seal Study
with eDart

Yes

Pressure OK
Consider Part Design
(e.g., Wall Thickness)

No

Hold Time < Gate Seal?

Increase Hold Time

Yes

Increase Pack/Hold Pressure

No

Good Part Produced

Review Cooling Time

Cooling Time Too Short?

Increase Cooling Time

Yes

No
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Caption: Troubleshooting workflow for sink marks using eDart data.
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Issue: Warping
Q: My parts are warping after ejection. How can eDart data help me identify the cause and

correct it?

A: Warping is the distortion of a part after it is ejected from the mold.[19] It is caused by non-

uniform shrinkage, which creates internal stresses.[20] The primary causes of non-uniform

shrinkage are variations in cooling, packing, and material orientation. The eDart system helps

diagnose warping by providing data that can pinpoint inconsistencies in packing and cooling

across different areas of the part.

If a mold is equipped with multiple cavity pressure sensors, the eDart can create a "balance

graph" to show pressure variations between cavities. Unbalanced packing is a very common

cause of warping. Similarly, inconsistencies in cooling can be inferred from the rate of pressure

decay on the cavity pressure curves.

Experimental Protocol: Diagnosing Warping

Analyze Cavity Balance: If using multiple cavity pressure sensors, use the eDart's "Summary

Bar Chart" to view the balance of "Peak Cavity Pressure" or "Integral" across all sensors.[21]

Significant variation indicates that some areas are being packed out more than others, which

will lead to differential shrinkage.

Examine Pressure Decay Rates: On the Cycle Graph, overlay the pressure curves from

different sensors. If the pressure in one area decays much faster than another, it can indicate

a higher mold temperature in that area, leading to slower cooling and different shrinkage

rates.

Check for Over-Packing: Excessively high packing pressure can induce high levels of

molded-in stress, which is released as warpage after ejection. Compare the "Peak Cavity

Pressure" to the material's recommended limits.

Ensure Consistent Process: Use the Summary Graph to monitor the stability of key

parameters like "Effective Viscosity," "Peak Cavity Pressure," and "Process Time / Cavity Fill"

over time. Inconsistent processing is a major contributor to warping.

Systematic Adjustments:
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If cavities are unbalanced: Adjust hot runner temperatures or gate sizes to balance the fill.

If cooling is uneven: Check mold cooling channels for blockages and verify that the mold

surface temperature is uniform (within 10°F is a good rule of thumb).[20][22]

If over-packing is suspected: Reduce the pack/hold pressure.

Set Alarms: Use the alarm features to monitor the balance between cavities and contain any

parts where the variation exceeds a set limit.

Data Presentation: eDart Variables for Troubleshooting Warping

eDart Summary Value
Potential Observation for
Warping

Corrective Action

Peak Cavity Pressure

(Balance)

High variation between

multiple sensors.

Adjust hot runner temperatures

to balance fill; check for gate

obstructions.

Cavity Pressure Curve (Decay

Rate)

Different decay rates between

sensors.

Check mold cooling for

uniformity; verify coolant flow

and temperature.

Peak Cavity Pressure

(Magnitude)
Excessively high values.

Reduce pack/hold pressure to

minimize molded-in stress.

Effective Viscosity / Fill

(Stability)
High variation over time.

Stabilize the process; check

melt temperature, material

handling, and machine

consistency.

Troubleshooting Workflow: Warping
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Warping Detected

Analyze Cavity Pressure
Balance (Multiple Sensors)

Cavities Unbalanced?

Adjust Hot Runner Temps
Check Gate Dimensions

Yes

Analyze Pressure Decay
Rates for Cooling Uniformity

No

Good Part Produced

Cooling Uneven?

Verify Mold Cooling
Channels & Temperature

Yes

Check for Over-Packing
(Excessive Peak Pressure)

No

Pressure Too High?

Reduce Pack/Hold Pressure

Yes

No

Click to download full resolution via product page

Caption: Troubleshooting workflow for warping using eDart data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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